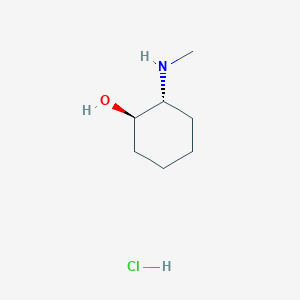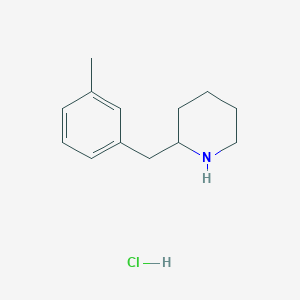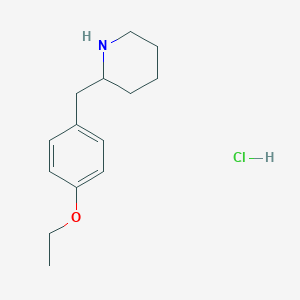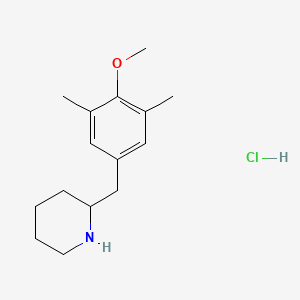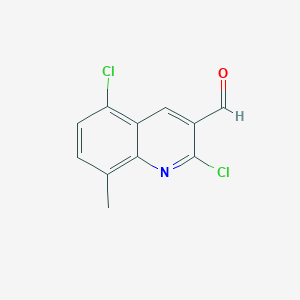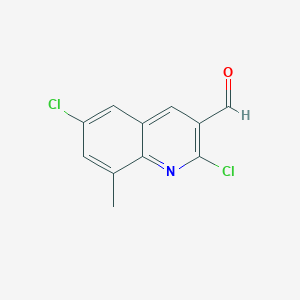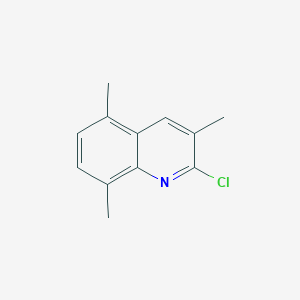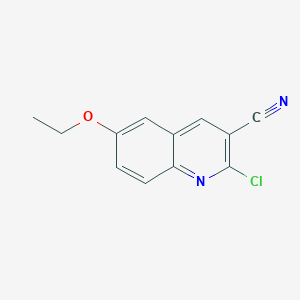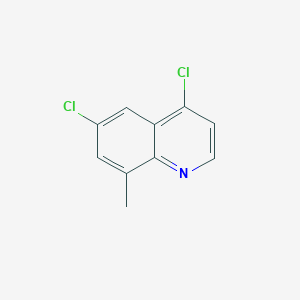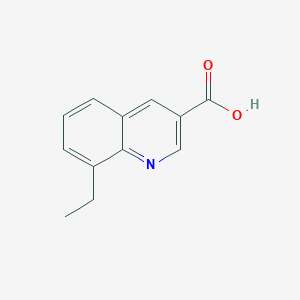![molecular formula C10H13NO3 B1369086 3-[(3-Methoxyphenyl)amino]propanoic acid CAS No. 3334-67-6](/img/structure/B1369086.png)
3-[(3-Methoxyphenyl)amino]propanoic acid
Vue d'ensemble
Description
3-[(3-Methoxyphenyl)amino]propanoic acid is an organic compound with the CAS Number: 3334-67-6 . It has a molecular weight of 195.22 and its IUPAC name is 3-(3-methoxyanilino)propanoic acid . It is a powder in physical form .
Synthesis Analysis
The compound can be prepared by the catalytic (palladium on charcoal) reduction of its corresponding unsaturated acid with H2 .Molecular Structure Analysis
The InChI code of the compound is 1S/C10H13NO3/c1-14-9-4-2-3-8(7-9)11-6-5-10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13) . The molecular formula is C10H13NO3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 195.22 . It is a powder in physical form and has a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Electrochemical Hydrogenation
3-[(3-Methoxyphenyl)amino]propanoic acid can be produced via electrochemical hydrogenation. Electrosynthesis is used for double bond hydrogenation in methoxyphenyl propenoic acids, yielding methoxyphenyl propanoic acids under specific electrocatalytic conditions (Korotaeva et al., 2011).
Antioxidant and Anti-Inflammatory Activities
Some derivatives of 3-[(3-Methoxyphenyl)amino]propanoic acid, specifically amino acid conjugates with nifedipine, have shown significant antioxidant and anti-inflammatory activities. These compounds are synthesized and evaluated for their biological properties (Subudhi & Sahoo, 2011).
Corrosion Inhibition
Cysteine-based Schiff's bases, including compounds related to 3-[(3-Methoxyphenyl)amino]propanoic acid, have been studied for their corrosion inhibition properties on mild steel. These studies include weight loss, electrochemical study, and quantum chemical calculations to determine the efficiency and adsorption behaviors (Gupta et al., 2016).
Structural Investigation
Structural investigation of related compounds, like (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, using X-ray crystallography, spectroscopy, and DFT calculations has been conducted. These studies provide insights into molecular interactions and stabilization forces in these compounds (Venkatesan et al., 2016).
Phytotoxic and Mutagenic Effects
Certain cinnamic acid derivatives, including methoxyphenyl propanoic acids, have been evaluated for their phytotoxicity and genotoxicity. These studies are crucial in assessing the toxicological potential of these compounds (Jităreanu et al., 2013).
Renewable Building Block for Benzoxazine
3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-[(3-Methoxyphenyl)amino]propanoic acid, has been explored as a renewable building block for benzoxazine ring formation. This approach paves the way for sustainable material science applications (Trejo-Machin et al., 2017).
Ring Closure Studies
Research on the ring closure of related compounds like 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid provides valuable information on the formation of specific organic structures and their susceptibility to various reactions (Brown et al., 1971).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
3-(3-methoxyanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-4-2-3-8(7-9)11-6-5-10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUUIWAHDCGIFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589453 | |
| Record name | N-(3-Methoxyphenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methoxyphenyl)amino]propanoic acid | |
CAS RN |
3334-67-6 | |
| Record name | N-(3-Methoxyphenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




